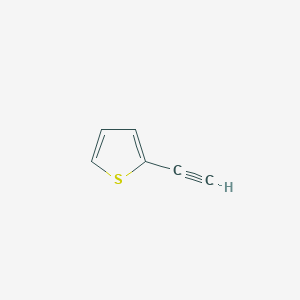
2-Ethynylthiophene
Übersicht
Beschreibung
2-Ethynylthiophene is an organic compound with the molecular formula C6H4S. It is a derivative of thiophene, where an ethynyl group is attached to the second carbon of the thiophene ring.
Wirkmechanismus
Target of Action
2-Ethynylthiophene is a small molecule that primarily targets the π-orbital density distribution of Dyson orbitals . The compound interacts with these targets, leading to changes in their electronic structure .
Mode of Action
The interaction of this compound with its targets involves changes in the electronic structure of the targets. The compound’s interaction with the π-orbital density distribution of Dyson orbitals leads to changes in the topology of ring and ethynyl electron density distribution . This interaction is influenced by the compound’s unique electronic properties .
Biochemical Pathways
The compound’s interaction with its targets suggests that it may influence pathways related to electron density distribution and electronic structure .
Pharmacokinetics
The compound’s polar surface area suggests that it may be able to pass through the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. Changes in the electronic structure and electron density distribution can have downstream effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Biochemische Analyse
Biochemical Properties
2-Ethynylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may participate in further biochemical reactions . Additionally, this compound can interact with other biomolecules such as glutathione, a tripeptide that plays a crucial role in cellular detoxification processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, this compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to alterations in gene expression and cellular metabolism . Furthermore, this compound has been observed to affect the proliferation and apoptosis of certain cancer cell lines, suggesting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to cytochrome P450 enzymes, leading to the inhibition or activation of these enzymes . This interaction can result in the formation of reactive intermediates that can further interact with other biomolecules, leading to changes in gene expression and cellular function . Additionally, this compound can modulate the activity of other enzymes involved in cellular detoxification processes, such as glutathione S-transferase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, light, and the presence of other reactive species . Over time, this compound can undergo degradation, leading to the formation of various by-products that may have different biochemical properties . Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to induce mild oxidative stress and modulate enzyme activity without causing significant toxicity . At higher doses, the compound can lead to severe oxidative damage, disruption of cellular function, and even cell death . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions with glutathione, facilitating their excretion from the body . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins involved in cellular metabolism . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications or interactions with targeting signals . These localization properties can influence the biochemical and cellular effects of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethynylthiophene can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophene with ethynylmagnesium bromide in the presence of a palladium catalyst. This method typically requires an inert atmosphere and anhydrous conditions to prevent side reactions .
Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can yield thiophene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce halogenated thiophenes .
Wissenschaftliche Forschungsanwendungen
2-Ethynylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its use in developing drugs for cancer treatment and other diseases.
Industry: It is used in the production of conductive polymers and materials for electronic devices
Vergleich Mit ähnlichen Verbindungen
- 3-Ethynylthiophene
- 2-Ethynylpyridine
- 2-Ethynylpyrimidine
Comparison: Compared to these similar compounds, 2-Ethynylthiophene is unique due to its specific electronic properties and reactivity. For instance, the position of the ethynyl group on the thiophene ring influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of specialized polymers and materials .
Eigenschaften
IUPAC Name |
2-ethynylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S/c1-2-6-4-3-5-7-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISLHRIEATKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412961 | |
| Record name | 2-Ethynylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4298-52-6 | |
| Record name | 2-Ethynylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethynylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
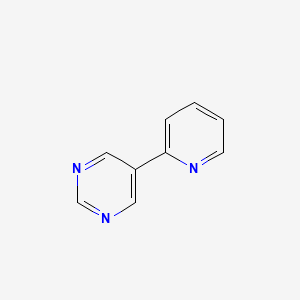

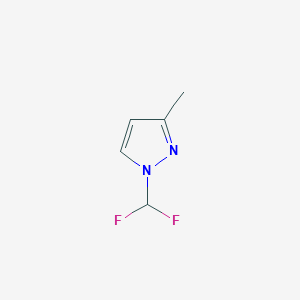
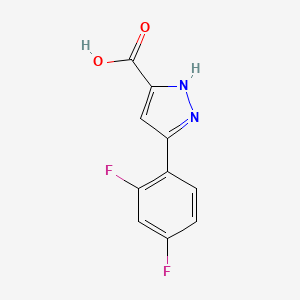
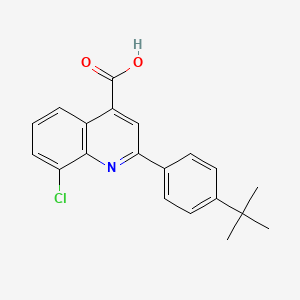
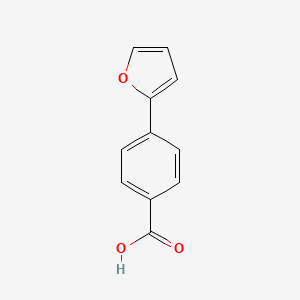
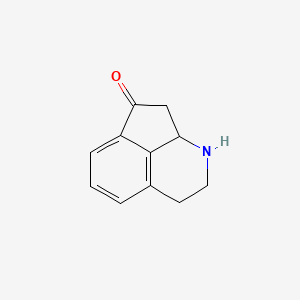
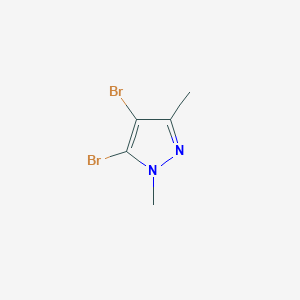
![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)
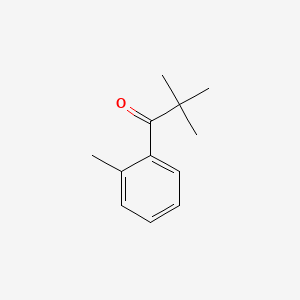

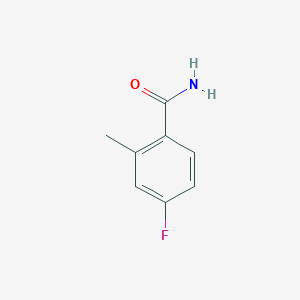

![Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B1312052.png)
